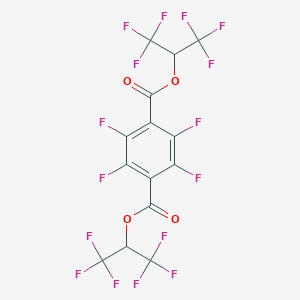![molecular formula C17H21N3O B6474187 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine CAS No. 2640899-40-5](/img/structure/B6474187.png)
2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine, also known as CMPEA, is a novel compound that has been widely studied for its potential applications in medicinal chemistry. CMPEA is a member of the pyrimidine family of heterocyclic compounds, which are known for their wide range of biological activities. CMPEA has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
科学研究应用
2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative diseases. In particular, this compound has been studied for its potential anti-tumor activity in several types of cancer, including breast cancer, prostate cancer, and lung cancer. In addition, this compound has been studied for its potential anti-inflammatory and neuroprotective effects in a variety of neurological diseases, including Alzheimer’s disease and Parkinson’s disease.
作用机制
The exact mechanism of action of 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is still not fully understood. However, it is believed that this compound has several potential mechanisms of action, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In particular, this compound has been found to inhibit the activity of several key enzymes involved in cell proliferation, including cyclin-dependent kinases and cyclin-dependent kinase inhibitors. In addition, this compound has been found to induce apoptosis in several types of cancer cells, and to modulate the immune system by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. In addition, this compound has been found to have anti-inflammatory and neuroprotective effects in a variety of neurological diseases, including Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound has been found to have anti-tumor activity in several types of cancer, including breast cancer, prostate cancer, and lung cancer.
实验室实验的优点和局限性
The main advantage of using 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine for laboratory experiments is its low toxicity. This compound has been found to be relatively non-toxic at concentrations up to 1 mM, which makes it a safe and effective compound for laboratory experiments. However, it is important to note that this compound is not a water-soluble compound, so it must be dissolved in an appropriate solvent before use.
未来方向
The potential future directions for 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine research include the development of novel therapeutic strategies, the investigation of its effects on other diseases, and the exploration of its potential as a drug delivery system. In addition, further research is needed to understand the exact mechanism of action of this compound and to identify potential biomarkers that can be used to monitor its effects. Finally, further research is needed to explore the potential of this compound as an adjuvant therapy for existing treatments, as well as to develop new formulations of this compound for improved bioavailability and efficacy.
合成方法
The synthesis of 2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine is a multi-step process that involves several steps including the synthesis of the pyrimidine ring, the attachment of a methyl group, and the attachment of the cyclopropyl group. The synthesis of this compound begins with the synthesis of the pyrimidine ring, which is accomplished by the reaction between 2-chloro-N-(2-methoxy-4-phenylethyl)-6-methylpyrimidine and ethylenediamine. This reaction is followed by the attachment of a methyl group to the pyrimidine ring, which is accomplished by the reaction between the product of the previous reaction and dimethyl sulfate. Finally, the cyclopropyl group is attached to the pyrimidine ring by the reaction between the product of the previous reaction and 2-chlorocyclopropane.
属性
IUPAC Name |
2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-11-16(20-17(19-12)14-5-6-14)18-10-9-13-3-7-15(21-2)8-4-13/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCNFQASFEGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6474115.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6474116.png)
![3-methyl-4-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6474118.png)
![4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6474127.png)
![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)
![2-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474138.png)

![4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B6474151.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)
![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B6474183.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B6474197.png)
![1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474204.png)
![1-(4-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474214.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)
